N-辛基-β-D-硫代半乳呋喃吡喃糖苷

描述

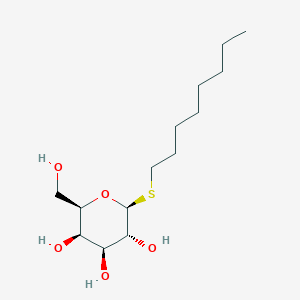

N-Octyl-beta-D-thiogalactopyranoside (OTG) is a mild nonionic detergent used for cell lysis or to solubilize membrane proteins without denaturing them . This is particularly useful for crystallizing them or reconstituting them into lipid bilayers . It has a critical micelle concentration of 9 mM .

Synthesis Analysis

The synthesis of N-Octyl-beta-D-thiogalactopyranoside starts from D-glucose, which is prepared with acetic anhydride and concentrated sulfuric acid to give α-D-glucopyranose pentaacetate . This is then reacted with hydrogen bromide to give 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide . This yields the isothiuronium salt 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-1-isothiuronium bromide with thiourea in acetone . The nucleophilic thiolate anion formed after neutralization and reduction with sodium sulfite to the thiol in the alkaline reacts again almost quantitatively with 1-bromoctane to N-octyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside .Molecular Structure Analysis

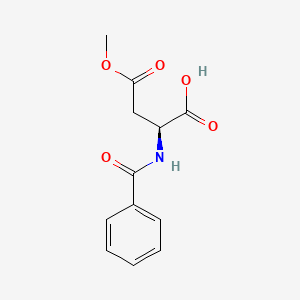

The molecular formula of N-Octyl-beta-D-thiogalactopyranoside is C14H28O5S . It has a molecular weight of 308.43 g/mol .Chemical Reactions Analysis

N-Octyl-beta-D-thiogalactopyranoside is resistant to degradation by beta-glucosidase enzymes due to the presence of the thioether linkage .Physical And Chemical Properties Analysis

N-Octyl-beta-D-thiogalactopyranoside is a colorless waxy semi-solid . It has a melting point of 125 to 131 °C . The storage temperature is -20°C .科学研究应用

膜生化和蛋白质增溶

N-辛基-β-D-硫代半乳呋喃吡喃糖苷 (OTG) 已被确认为膜生化中一种有用的非离子型去垢剂。它的特性有助于增溶膜蛋白而不使其失活,使其成为研究膜相关蛋白的有效工具。已证明 OTG 在稳定性和成本效益方面优于其类似物,增强了其在生化研究中的适用性 (Saito 和 Tsuchiya,1984)。

在二维结晶中的应用

OTG 已用于各种膜蛋白的二维结晶,这是一种对结构分析至关重要的技术。将其纳入结晶试验已导致产生更大、更连贯的二维晶体,这有利于电子晶体学和原子力显微镜研究 (Chami 等人,2001)。

分子动力学和胶束研究

已通过涉及 OTG 的分子动力学模拟探索了碳水化合物立体化学对糖脂胶束性质的影响。这些研究提供了原子水平的见解,有助于更好地理解向列相中的胶束系统 (Chong、Hashim 和 Bryce,2006)。

合成和生化应用

对 OTG 的研究还包括其高效合成及其对生化过程(如酶活性)的影响评估。研究表明,包括 OTG 在内的各种烷基糖苷可以高产率和高纯度合成,并且它们显着影响某些酶的动力学和物理性质 (Rosevear、VanAken、Baxter 和 Ferguson-Miller,1980)。

OTG 的酶促合成

已经探索了用于 OTG 酶促合成的创新方法。例如,在非水介质中使用芽孢杆菌展示的 β-半乳糖苷酶显着改善了合成过程,证明了生物技术方法在生产 OTG 中的潜力 (Bae、Choi 和 Pan,2011)。

与脂质膜的相互作用

OTG 与脂质膜的相互作用一直是研究的主题,特别是其热力学性质和对膜流动性的影响。此类研究有助于更深入地了解非离子表面活性剂在生物系统中的行为 (Wenk 和 Seelig,1997)。

作用机制

Target of Action

N-Octyl-beta-D-thiogalactopyranoside (OTG) primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

OTG is a non-ionic detergent that interacts with membrane proteins by solubilizing them without denaturing . This interaction allows the proteins to maintain their native conformation and functionality, which is particularly useful for crystallization studies or reconstitution into lipid bilayers .

Biochemical Pathways

For instance, it could affect signal transduction pathways that rely on membrane protein receptors .

Pharmacokinetics

Its metabolism and excretion are currently unknown .

Result of Action

The primary result of OTG’s action is the solubilization of membrane proteins without denaturation . This allows for the study and characterization of these proteins in their native state, facilitating research into their structure and function .

属性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVLVOOFCGWBCS-HTOAHKCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 53720325 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)

![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne](/img/structure/B3041870.png)

![4-[(4,6-Dimethoxypyrimidin-2-yl)methylsulfanyl]aniline](/img/structure/B3041871.png)

![Ethyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3041872.png)

![4-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline](/img/structure/B3041875.png)

![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)